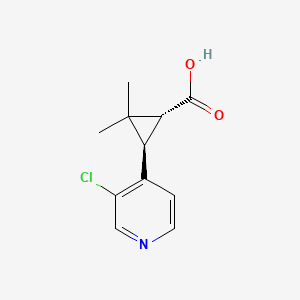
(1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of a chloropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it a valuable component in various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and chloropyridinyl group can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (1R,3R)-3-(3-Bromopyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- (1R,3R)-3-(3-Fluoropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- (1R,3R)-3-(3-Methylpyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid lies in its specific combination of structural features. The presence of the chloropyridinyl group imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
(1R,3R)-3-(3-chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-11(2)8(9(11)10(14)15)6-3-4-13-5-7(6)12/h3-5,8-9H,1-2H3,(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBPTHNSZBIABU-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=C(C=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C2=C(C=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
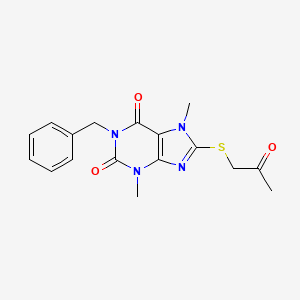
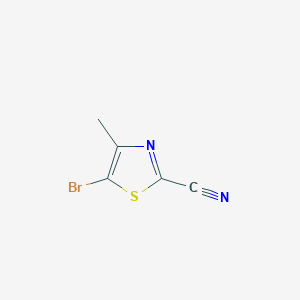
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
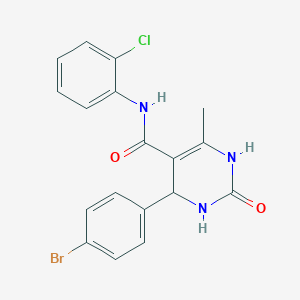
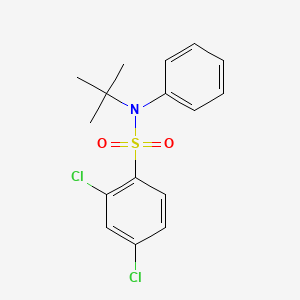
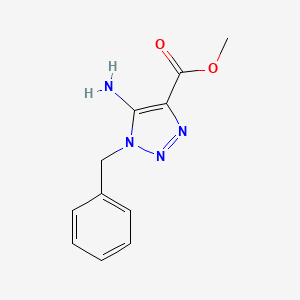
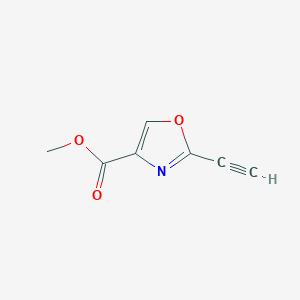
![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)

![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
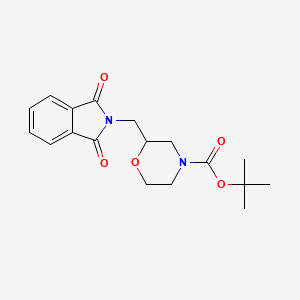
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
